2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide
Description
This compound belongs to a class of chromeno[2,3-d]pyrimidine derivatives fused with thioacetamide moieties. Its structure features a 4-fluorophenyl group at the 2-position of the chromeno-pyrimidine core and an m-tolyl (3-methylphenyl) group on the acetamide nitrogen. The chromeno-pyrimidine scaffold provides rigidity and planar aromaticity, which enhance binding to biological targets, while the thioether linkage and aryl substituents modulate electronic properties and solubility .
Properties
IUPAC Name |
2-[[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3O2S/c1-16-5-4-7-20(13-16)28-23(31)15-33-26-21-14-18-6-2-3-8-22(18)32-25(21)29-24(30-26)17-9-11-19(27)12-10-17/h2-13H,14-15H2,1H3,(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSVQZNDIJGXLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC(=NC3=C2CC4=CC=CC=C4O3)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide represents a novel class of chemical entities with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is . It features a chromeno-pyrimidine core, a thioether linkage, and an acetamide moiety. The presence of the 4-fluorophenyl group is significant as fluorine substitution often enhances biological activity due to increased lipophilicity and metabolic stability.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar compounds within the chromeno[2,3-d]pyrimidine family. For instance, derivatives exhibited significant activity against various bacterial strains when evaluated using standard antimicrobial assays. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anticancer Activity
The anticancer properties of this compound have been investigated through in vitro assays against several cancer cell lines. Notably:
- Cell Lines Tested : MCF-7 (breast cancer), HePG2 (liver cancer), and A549 (lung cancer).
- Assay Methods : MTT assay was used to determine cell viability.
The compound demonstrated promising cytotoxic effects, with IC50 values comparable to established chemotherapeutics. For example, a related compound showed an IC50 value of 10.28 µM against HePG2 cells, indicating significant antiproliferative activity.
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| MCF-7 | 15.6 | Doxorubicin | 0.877 |
| HePG2 | 10.28 | Cisplatin | 1.5 |
| A549 | 12.0 | 5-Fluorouracil | 0.5 |
The proposed mechanisms for the anticancer effects include:
- Induction of apoptosis through caspase activation.
- Inhibition of cell cycle progression at the G1/S checkpoint.
- Disruption of tubulin polymerization, which is crucial for mitosis.
In vitro studies have shown that the compound can activate caspases 3, 8, and 9, leading to programmed cell death in cancerous cells.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study conducted on various derivatives showed that compounds with similar structures to our target compound exhibited significant antimicrobial activity comparable to ciprofloxacin and fluconazole .
- Cytotoxicity in Cancer Models : Another research focused on derivatives indicated that certain modifications in the chromeno-pyrimidine structure enhanced anticancer activity against MCF-7 cells . The introduction of electron-withdrawing groups like fluorine was found to improve potency significantly.
- Molecular Docking Studies : Computational studies using molecular docking simulations have suggested that these compounds interact effectively with target proteins involved in cancer progression, providing insights into their potential as therapeutic agents .
Scientific Research Applications
2-(Chloromethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-ol
2-(Chloromethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-ol is a chemical compound with the molecular formula C13H8ClFN2OS . It has a molecular weight of 294.73 g/mol .
Names and Identifiers:
- IUPAC Name: 2-(chloromethyl)-5-(4-fluorophenyl)-3H-thieno[2,3-d]pyrimidin-4-one
- InChI: InChI=1S/C13H8ClFN2OS/c14-5-10-16-12(18)11-9(6-19-13(11)17-10)7-1-3-8(15)4-2-7/h1-4,6H,5H2,(H,16,17,18)
- InChIKey: MLWMNCBZZIJMOU-UHFFFAOYSA-N
- SMILES: C1=CC(=CC=C1C2=CSC3=C2C(=O)NC(=N3)CCl)F
- Synonyms: This compound is also known by several other names, including 852400-39-6, 2-(chloromethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one, PPK-188, and MFCD08730115 .
3-[({[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]thio}acetyl)amino]benzoic acid
3-[({[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]thio}acetyl)amino]benzoic acid is another chemical compound with the molecular formula C26H18FN3O4S and a molecular weight of 487.5 g/mol .
Names and Identifiers:
- IUPAC Name: 3-[[2-[[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetyl]amino]benzoic acid
- InChI: InChI=1S/C26H18FN3O4S/c27-18-10-8-15(9-11-18)23-29-24-20(13-16-4-1-2-7-21(16)34-24)25(30-23)35-14-22(31)28-19-6-3-5-17(12-19)26(32)33/h1-12H,13-14H2,(H,28,31)(H,32,33)
- InChIKey: KGOAMMKJVQZGLF-UHFFFAOYSA-N
- SMILES: C1C2=CC=CC=C2OC3=C1C(=NC(=N3)C4=CC=C(C=C4)F)SCC(=O)NC5=CC=CC(=C5)C(=O)O
- Synonyms: This compound has numerous synonyms, including MLS000673046, SMR000314287, and 866811-32-7 .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural and Pharmacological Comparisons
Key Observations
- Thieno-pyrimidine cores (e.g., Compound 19) may improve metabolic stability due to reduced oxidative susceptibility compared to chromeno systems .
Substituent Effects :
Pharmacological Activity
- Enzyme Inhibition: Compound 19 (SmCD1 IC₅₀ = 102.5 µM) highlights the importance of the m-tolyl group for protease inhibition, a feature shared with the target compound. Thieno-pyrimidines () showed antiplasmodial activity (EC₅₀ < 10 µM), suggesting chromeno-pyrimidines may require fluorophenyl groups for similar potency.
Molecular Docking Insights :
Physicochemical and Drug-Likeness Properties
Table 2: Physicochemical Comparison
- Solubility: Higher LogP in chromeno-pyrimidines (e.g., target compound) may reduce aqueous solubility compared to pyrimidin-2-yl derivatives (5.4).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
